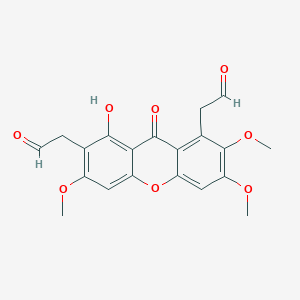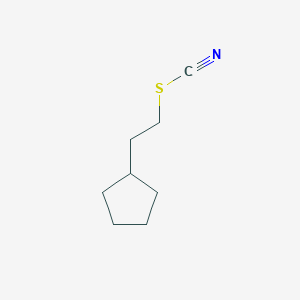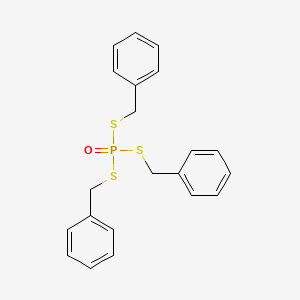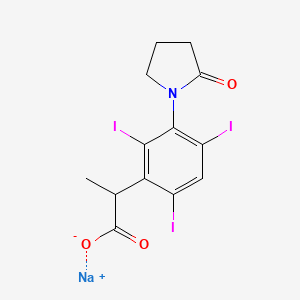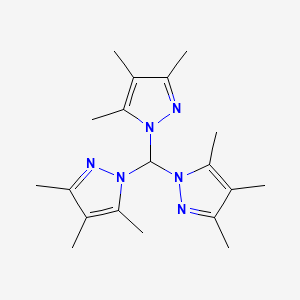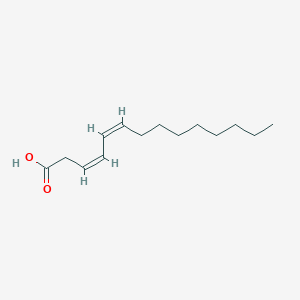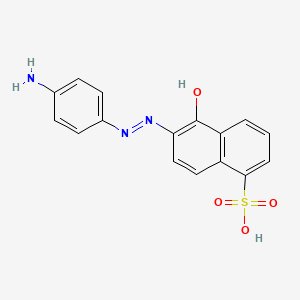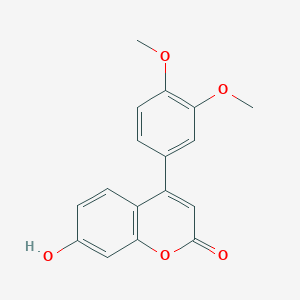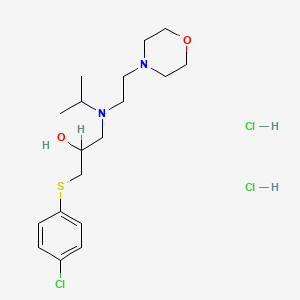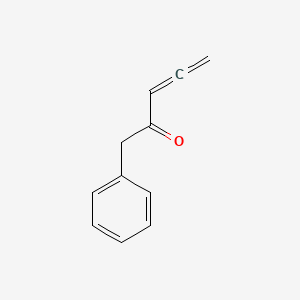
3,4-Pentadien-2-one, 1-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenylpenta-3,4-dien-2-one is an organic compound characterized by a phenyl group attached to a penta-3,4-dien-2-one backbone This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenylpenta-3,4-dien-2-one can be synthesized through the oxidation of corresponding homopropargyl alcohols. The homopropargyl alcohols are prepared via zinc-promoted propargylation of the corresponding aldehydes . Another method involves the use of cesium carbonate as a mediated inorganic base in organic transformations .
Industrial Production Methods: While specific industrial production methods for 1-phenylpenta-3,4-dien-2-one are not extensively documented, the general approach involves large-scale synthesis using the aforementioned laboratory methods, optimized for industrial conditions.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenylpenta-3,4-dien-2-one undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxime ether derivatives.
Reduction: Formation of reduced derivatives under specific conditions.
Substitution: Reactions with nucleophiles leading to substituted products.
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Employs nucleophiles like amines or alcohols under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxime ether derivatives with potential antiviral and antibacterial activities.
Reduction: Reduced derivatives with altered chemical properties.
Substitution: Substituted phenylpenta-dienones with varied functional groups.
Wissenschaftliche Forschungsanwendungen
1-Phenylpenta-3,4-dien-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-phenylpenta-3,4-dien-2-one involves its interaction with molecular targets through its conjugated diene system. This system allows the compound to participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, exerting antiviral and antibacterial effects .
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenylpenta-1,4-dien-3-one: Known for its free radical scavenging activity.
1,5-Bis(4-R-phenyl)penta-1,4-dien-3-one: Exhibits fluorescence properties and is used as a fluorescent probe.
Uniqueness: 1-Phenylpenta-3,4-dien-2-one is unique due to its specific conjugated diene system, which imparts distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical transformations makes it a versatile compound in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
24397-32-8 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.20 g/mol |
InChI |
InChI=1S/C11H10O/c1-2-6-11(12)9-10-7-4-3-5-8-10/h3-8H,1,9H2 |
InChI-Schlüssel |
HDEFBDFRINQFHZ-UHFFFAOYSA-N |
Kanonische SMILES |
C=C=CC(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



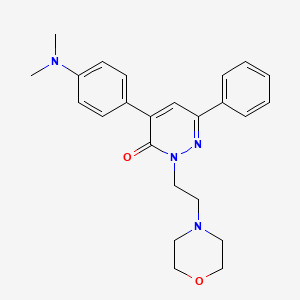
![N-[Amino(4-methylanilino)methylidene]thiourea](/img/structure/B14706187.png)
